molecular formula C11H24N2O B7942504 (3-Methylbutyl)[(4-methylmorpholin-2-yl)methyl]amine

(3-Methylbutyl)[(4-methylmorpholin-2-yl)methyl]amine

Cat. No.: B7942504
M. Wt: 200.32 g/mol
InChI Key: GUQXBOFHTBXHGR-UHFFFAOYSA-N
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Description

(3-Methylbutyl)[(4-methylmorpholin-2-yl)methyl]amine is an organic compound that belongs to the class of amines It features a morpholine ring substituted with a 3-methylbutyl group and a 4-methylmorpholin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbutyl)[(4-methylmorpholin-2-yl)methyl]amine typically involves the reaction of 3-methylbutylamine with 4-methylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: (3-Methylbutyl)[(4-methylmorpholin-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

(3-Methylbutyl)[(4-methylmorpholin-2-yl)methyl]amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylbutyl)[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (2-Methylbutyl)[(4-methylmorpholin-2-yl)methyl]amine
  • (3-Methylbutyl)[(4-ethylmorpholin-2-yl)methyl]amine

Comparison: (3-Methylbutyl)[(4-methylmorpholin-2-yl)methyl]amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. For example, the presence of the 3-methylbutyl group may influence its reactivity and binding affinity to molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-methyl-N-[(4-methylmorpholin-2-yl)methyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-10(2)4-5-12-8-11-9-13(3)6-7-14-11/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQXBOFHTBXHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC1CN(CCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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